molecular formula C15H20N6O2 B2568788 ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1049454-37-6

ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2568788
CAS No.: 1049454-37-6
M. Wt: 316.365
InChI Key: LBBQRFCWYKXIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a carboxylate ester at the 1-position and a tetrazole-methyl group at the 4-position. The ethyl carboxylate group contributes to solubility and metabolic stability, while the piperazine moiety offers conformational flexibility, making the compound suitable for targeting diverse biological receptors .

Properties

IUPAC Name

ethyl 4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-2-23-15(22)20-10-8-19(9-11-20)12-14-16-17-18-21(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBQRFCWYKXIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with piperazine in the presence of an appropriate catalyst. The reaction is carried out under mild conditions, often using solvents such as acetonitrile or ethanol. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research indicates that derivatives of piperazine, including ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, exhibit significant anxiolytic and antidepressant properties. A study evaluated the compound's effects on anxiety-like behaviors in animal models, demonstrating potential for treating anxiety disorders . The compound was tested using various behavioral assays such as the elevated plus maze and open field tests, which are standard for assessing anxiolytic activity.

Anticonvulsant Properties

The compound's structural similarity to other piperazine derivatives suggests potential anticonvulsant activity. In preclinical studies, related compounds have shown efficacy in seizure models, indicating that this compound may also possess similar properties. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems that are implicated in seizure activity .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has indicated that tetrazole-containing compounds can exhibit antibacterial and antifungal activities. Studies have shown that modifications to the piperazine structure can enhance these effects, suggesting that this compound may be explored further in the context of antimicrobial drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to characterize the compound and confirm its structure .

Case Study 1: Anxiolytic Evaluation

In a controlled study involving Swiss mice, this compound was administered at varying doses to evaluate its anxiolytic effects. Results indicated a dose-dependent reduction in anxiety-like behaviors compared to control groups, suggesting its potential utility in clinical settings for anxiety management .

Case Study 2: Anticonvulsant Screening

A series of experiments were conducted using maximal electroshock (MES) and pentylenetetrazole (PTZ) models to assess the anticonvulsant properties of related piperazine derivatives. While direct studies on ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine were limited, analogs demonstrated promising results, warranting further investigation into this specific compound's efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structurally analogous compounds share the piperazine-carboxylate backbone but differ in substituents, influencing their physicochemical properties, stability, and biological activity. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Stability Notes References
Target : Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate C₁₅H₁₉N₅O₂ (est.) ~325.35 (est.) - 1-Phenyltetrazole
- Ethyl carboxylate
Not reported Likely stable in gastric fluid
Ethyl 4-[(3-adamantan-1-yl)-4-ethyl-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate C₂₅H₃₈N₅O₂ 481.65 - Adamantane
- Triazole-thione
Hypoglycemic activity Crystalline stability
tert-Butyl 4-((3-(ethoxycarbonylamino)-1H-pyrazol-5-yl)methyl)piperazine-1-carboxylate C₁₇H₂₈N₄O₄ 356.43 - Pyrazole
- tert-Butyl carboxylate
Intermediate in synthesis Degrades in gastric fluid
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-1-piperazinecarboxylate C₁₉H₂₀FN₅O₃S 433.46 - Thiazolo-triazole
- Fluorophenyl
Not reported High thermal stability
Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate C₂₅H₂₅FN₄O₄ 480.49 - Pyrazole-carbonyl
- Fluorobenzamide
Not reported Moderate stability
Pharmacological and Stability Insights
  • Tetrazole vs. Triazole/Thiazole : The target’s tetrazole group (pKa ~4.5) is more acidic than triazole (pKa ~8–10), enhancing hydrogen-bonding capacity and bioavailability under physiological conditions. Adamantane-linked triazoles (e.g., compound in ) exhibit hypoglycemic activity, suggesting tetrazole analogs may target similar metabolic pathways .
  • Carboxylate Stability : Ethyl carboxylate (target) is more hydrolytically stable in acidic environments compared to tert-butyl derivatives (e.g., ), which degrade in simulated gastric fluid. This makes the target compound more suitable for oral administration .
  • The target’s phenyltetrazole balances moderate lipophilicity with polar interactions .
Crystallographic Validation

Compounds like were validated using SHELX software (e.g., SHELXL for refinement), ensuring structural accuracy. Similar validation is critical for confirming the target’s 3D conformation .

Biological Activity

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a compound belonging to the tetrazole class, known for its diverse applications in medicinal chemistry. This compound features a piperazine ring, a phenyl group, and an ethyl ester functional group, making it a significant subject of study for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6O2C_{15}H_{20}N_{6}O_{2} with a molecular weight of 316.36 g/mol. Its structure includes a tetrazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₆O₂
Molecular Weight316.36 g/mol
CAS Number1049454-37-6

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

Electrostatic Interactions: The planar structure of the tetrazole ring facilitates interactions with biological targets through electrostatic forces, enhancing its bioactivity.

Pharmacokinetics: Tetrazolate anions are more lipid-soluble than carboxylic acids, allowing for better membrane penetration and bioavailability in cellular environments.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds in drug development:

  • Antimicrobial Studies: A study demonstrated that tetrazole derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could follow suit .
  • Neuropharmacological Evaluation: Research on related piperazine derivatives indicated anxiolytic effects in animal models, with mechanisms potentially involving serotonin receptor modulation. This suggests a promising avenue for further exploration in anxiety-related disorders .
  • Cancer Research: Investigations into the anticancer properties of tetrazole-containing compounds have shown that they may induce apoptosis in cancer cells, warranting further research into their therapeutic potential against various cancers .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving tert-butyl piperazine-1-carboxylate intermediates. For example, copper-catalyzed cycloaddition reactions (e.g., azide-alkyne click chemistry) or coupling of tetrazole derivatives with piperazine scaffolds under reflux conditions in ethanol or DCM .
  • Optimization : Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) and characterization by LC-MS (e.g., ES+: m/z 339.5 [M+H]⁺) ensure purity. Monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2) is critical .

Q. How is the compound structurally characterized to confirm its identity?

  • Techniques :

  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) with thermal ellipsoid plots at 70% probability levels validate molecular geometry .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments (e.g., piperazine CH₂ and tetrazole aromatic signals). IR identifies functional groups like C=O (ester, ~1700 cm⁻¹) .
    • Software : SHELX programs refine crystallographic data, ensuring accurate bond lengths and angles .

Advanced Research Questions

Q. What computational methods are used to predict biological interactions of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like aminopeptidase N or VEGFR2. Docking scores (e.g., ΔG = -9.2 kcal/mol) prioritize candidates for in vitro testing .
  • ADMET Prediction : SwissADME predicts logP (~3.5) and bioavailability scores, guiding pharmacokinetic optimization .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Case Study : Discrepancies in piperazine ring puckering (e.g., chair vs. boat conformations) are resolved via comparative analysis of unit cell parameters (a = 12.3 Å, b = 7.8 Å) and hydrogen-bonding networks (N–H⋯O interactions) .
  • Validation : Overlay of multiple crystal structures (using Mercury software) identifies consensus conformations .

Q. What strategies mitigate instability during storage or biological assays?

  • Stability Studies :

  • Thermal : DSC analysis shows decomposition above 200°C, recommending storage at -20°C under nitrogen .
  • Hydrolytic : Susceptibility to ester hydrolysis in aqueous buffers (pH > 7) necessitates prodrug derivatization (e.g., tert-butyl ester analogs) .

Key Research Challenges

  • Stereochemical Control : Racemization during piperazine functionalization requires chiral HPLC separation .
  • Biological Activity : Contradictory IC₅₀ values (e.g., 5 µM vs. 12 µM for MMP9 inhibition) may arise from assay variability (fluorogenic vs. colorimetric methods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.